Ethyl 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate

Description

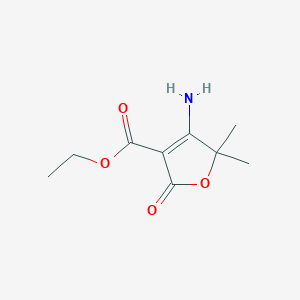

Ethyl 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate (CAS: 139003-76-2) is a substituted dihydrofuran derivative with the molecular formula C₉H₁₃NO₄ and a molecular weight of 199.21 g/mol . Its structure features:

- A 2,5-dihydrofuran core with a 2-oxo group.

- 4-amino and 5,5-dimethyl substituents.

- An ethyl ester at position 2.

This compound serves as a versatile intermediate in organic synthesis, particularly in the development of heterocyclic systems.

Properties

IUPAC Name |

ethyl 4-amino-5,5-dimethyl-2-oxofuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO4/c1-4-13-7(11)5-6(10)9(2,3)14-8(5)12/h4,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFMOKKWBHJMLGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(OC1=O)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Malonic Ester Route with Haloacetyl Chloride

One well-documented approach involves the reaction of malonic esters with haloacetyl chloride in the presence of a base to form 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylic esters, which can be further transformed into amino derivatives.

Step 1: Enolate Formation and Acetylation

- A malonic ester (e.g., diethyl malonate) is deprotonated by a strong base such as sodium methoxide or potassium tert-butoxide to form an enolate.

- The enolate reacts with haloacetyl chloride (e.g., chloroacetyl chloride) to form a halo-substituted intermediate.

Step 2: Cyclization

- Intramolecular cyclization occurs, closing the dihydrofuran ring and yielding 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylic esters.

Step 3: Amination

- The hydroxy group at position 4 is substituted by an amino group through nucleophilic substitution using ammonia or amine sources under controlled conditions (e.g., heating in a suitable solvent).

Step 4: Purification

- The product is purified by recrystallization or chromatography to achieve high purity (>95%).

This method is supported by patent literature describing the preparation of related dihydrofuran carboxylate salts and esters, emphasizing the use of alkoxide bases and haloacetyl chlorides in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

One-Step Synthesis via Advanced Planning Tools

Recent synthetic planning tools predict feasible one-step syntheses starting from methyl or ethyl esters of 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate precursors. These methods optimize reaction conditions such as temperature, solvent, and catalysts to maximize yield and optical purity.

Substitution on Ethyl 2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate

Ethyl 2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate, a close structural analog, is synthesized by condensation of diethyl malonate and chloroacetyl chloride in THF, followed by substitution of the ethoxy group with an amine to yield amino derivatives. This route can be adapted to prepare the target compound by replacing the ethoxy group with an amino group at position 4.

Reaction Conditions and Reagents

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Enolate formation | Sodium methoxide or potassium tert-butoxide | Strong base to deprotonate malonic ester |

| Acetylation | Chloroacetyl chloride | Haloacetyl chloride introduces acetyl group |

| Cyclization | Intramolecular under mild heating | Forms dihydrofuran ring |

| Amination | Ammonia or primary amines, heating | Substitution of hydroxy by amino group |

| Solvents | THF, DMF, or dimethylacetamide | Choice affects yield and purification ease |

| Purification | Recrystallization, chromatography | Achieves >95% purity |

Research Findings and Optimization

- Base Selection: Sodium methoxide is preferred for efficient enolate formation and minimal side products.

- Solvent Effects: DMF and dimethylacetamide improve solubility but complicate purification; THF is a practical alternative.

- Temperature Control: Initial low temperature (10–12°C) during acetylation prevents side reactions; subsequent heating (40–80°C) promotes cyclization and amination.

- By-products: Inorganic salts such as NaCl or KCl form during base and haloacetyl chloride reactions and require removal.

- Yield and Purity: Optimized reaction times and stoichiometry yield high purity products suitable for medicinal chemistry applications.

Summary Table of Preparation Routes

| Method | Starting Materials | Key Steps | Advantages | Limitations |

|---|---|---|---|---|

| Malonic ester + haloacetyl chloride | Diethyl malonate, chloroacetyl chloride | Enolate formation, acetylation, cyclization, amination | Well-established, scalable | Requires careful base and solvent choice; salt by-products |

| One-step synthesis (AI-planned) | Methyl/ethyl esters, amines | Direct amination and cyclization | Efficient, high purity | May require specialized catalysts or conditions |

| Substitution on ethoxy derivative | Ethyl 2-ethoxy-4-oxo-dihydrofuran-3-carboxylate | Nucleophilic substitution with amines | Versatile for analog synthesis | Multi-step, requires intermediate isolation |

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like acyl chlorides or anhydrides are used for acylation reactions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Amides and other substituted derivatives.

Scientific Research Applications

Ethyl 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds.

Biology: It is used in the study of enzyme inhibitors and as a building block for bioactive molecules.

Industry: Used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary depending on the specific enzyme or biological pathway being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Differences

The table below summarizes critical structural and functional differences between the target compound and its analogs:

Analysis of Substituent Effects

Amino vs. Anilino Groups

Dimethyl vs. Methyl Substituents

- The 5,5-dimethyl groups in the target compound increase steric hindrance, possibly stabilizing the dihydrofuran ring against ring-opening reactions. This contrasts with simpler analogs like ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate, which lacks steric bulk and is more reactive in synthetic applications .

Ester Variations

- Conversely, bulkier esters (e.g., butoxy in compound 4 from ) may enhance solubility in nonpolar solvents .

Halogen and Fused-Ring Modifications

- The 5,5-difluoro substituent in the tetrahydrobenzofuran analog (1919864-85-9) introduces strong electron-withdrawing effects, altering electronic distribution and reactivity compared to the target compound’s dimethyl groups .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Ethyl 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate and its analogs?

- Methodological Answer: The compound can be synthesized via nucleophilic substitution reactions. For example, reacting 4-(benzyloxy)aniline with ethyl 2-chloro-4-oxo-4,5-dihydrofuran-3-carboxylate in dichloromethane with triethylamine as a base yields structurally similar derivatives . Solvent choice (e.g., dichloromethane) and base (e.g., triethylamine) are critical for optimizing reaction efficiency.

Q. Which crystallographic tools are recommended for analyzing the crystal structure of this compound?

- Methodological Answer: SHELX software (e.g., SHELXL for refinement, SHELXS for structure solution) is widely used for small-molecule crystallography due to its robustness in handling high-resolution data . ORTEP-III with a GUI (e.g., ORTEP-3 for Windows) is recommended for visualizing molecular geometry and thermal ellipsoids .

Q. How are hydrogen bonding interactions characterized in the crystal lattice of dihydrofuran derivatives?

- Methodological Answer: Intramolecular N–H⋯O and intermolecular C–H⋯O interactions are identified using X-ray diffraction data. For example, in Ethyl 2-[4-(benzyloxy)anilino]-4-oxo-4,5-dihydrofuran-3-carboxylate, these interactions stabilize the crystal packing, with bond distances and angles validated against standard values (e.g., Allen et al., 1987) .

Q. What spectroscopic techniques validate the structural integrity of the compound post-synthesis?

- Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) provides definitive structural validation, while NMR (¹H/¹³C) confirms functional groups and substituents. For example, SC-XRD data-to-parameter ratios (~13.6) and R factors (<0.06) ensure reliability .

Advanced Research Questions

Q. How can density functional theory (DFT) studies enhance understanding of this compound’s electronic properties?

- Methodological Answer: DFT calculations (e.g., Gaussian 09) model molecular orbitals, electrostatic potentials, and charge distribution. For dihydrofuran derivatives, these studies correlate substituent effects (e.g., electron-withdrawing groups) with reactivity and stability, validated against experimental crystallographic data .

Q. What experimental strategies resolve contradictions in crystallographic data during refinement?

- Methodological Answer: Discrepancies in thermal parameters or bond lengths are addressed using SHELXL’s restraints (e.g., DFIX, ISOR). Cross-validation with programs like PLATON or checkCIF identifies outliers, while twin refinement handles twinned crystals . For example, disorder in the dihydrofuran ring is resolved via partial occupancy modeling .

Q. How are structure-activity relationships (SARs) investigated for dihydrofuran carboxylates in anticancer research?

- Methodological Answer: Systematic modification of substituents (e.g., amino groups, ester chains) is followed by in vitro assays (e.g., apoptosis via flow cytometry, DAPI staining). Ethyl chromene carboxylate analogs show dose-dependent cytotoxicity, with SARs linking electron-deficient rings to enhanced bioactivity .

Q. What catalytic systems optimize yields in multi-step syntheses involving dihydrofuran intermediates?

- Methodological Answer: Cobalt-salen catalysts (e.g., Co-salen) in acetonitrile/HFIP solvent mixtures enable efficient one-pot cascade reactions. For instance, allylation/lactonization cascades achieve >80% yields under mild conditions, with tetrabutylammonium salts enhancing regioselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.